4,6-Dimethylquinoline-2-carboxylic acid
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Overview
Description
4,6-Dimethylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry . This compound is characterized by a quinoline ring system substituted with methyl groups at positions 4 and 6 and a carboxylic acid group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials under acidic conditions . Another method includes the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline.
Scientific Research Applications
4,6-Dimethylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethylquinoline-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects . The quinoline ring system allows it to intercalate with DNA, disrupting the replication process .
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Lacks the methyl groups at positions 4 and 6, resulting in different chemical properties.
4-Methylquinoline-2-carboxylic acid: Has only one methyl group at position 4.
6-Methylquinoline-2-carboxylic acid: Has only one methyl group at position 6.
Uniqueness: 4,6-Dimethylquinoline-2-carboxylic acid is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. The methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4,6-dimethylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
XYUGUONNYPEQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O |
Origin of Product |
United States |
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